molecular formula C25H29N3O2S B11343847 1-(piperidin-1-yl)-2-[2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazol-1-yl]ethanone

1-(piperidin-1-yl)-2-[2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazol-1-yl]ethanone

Cat. No.: B11343847
M. Wt: 435.6 g/mol
InChI Key: AKCVIOVBUMOQLU-UHFFFAOYSA-N
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Description

1-(PIPERIDIN-1-YL)-2-[2-({2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-ONE is a complex organic compound that features a piperidine ring, a benzodiazole moiety, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(PIPERIDIN-1-YL)-2-[2-({2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-ONE typically involves multiple steps:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of appropriate ortho-diamines with carboxylic acids or their derivatives.

    Attachment of the Phenoxyethyl Group: This step involves the reaction of the benzodiazole intermediate with 2-(PROP-2-EN-1-YL)PHENOXYETHYL bromide under basic conditions.

    Introduction of the Piperidine Ring: The final step involves the reaction of the intermediate with piperidine in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(PIPERIDIN-1-YL)-2-[2-({2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(PIPERIDIN-1-YL)-2-[2-({2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Biological Studies: Investigation of its effects on various biological pathways and targets.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(PIPERIDIN-1-YL)-2-[2-({2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

  • 1-(PIPERIDIN-1-YL)-2-[2-(PHENOXY)ETHYL]ETHAN-1-ONE
  • 1-(PIPERIDIN-1-YL)-2-[2-(BENZYLTHIO)ETHYL]ETHAN-1-ONE

Uniqueness: 1-(PIPERIDIN-1-YL)-2-[2-({2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-ONE is unique due to the presence of the benzodiazole moiety and the phenoxyethyl group, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H29N3O2S

Molecular Weight

435.6 g/mol

IUPAC Name

1-piperidin-1-yl-2-[2-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanone

InChI

InChI=1S/C25H29N3O2S/c1-2-10-20-11-4-7-14-23(20)30-17-18-31-25-26-21-12-5-6-13-22(21)28(25)19-24(29)27-15-8-3-9-16-27/h2,4-7,11-14H,1,3,8-10,15-19H2

InChI Key

AKCVIOVBUMOQLU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCCCC4

Origin of Product

United States

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